4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
This pyrimidine derivative is a boronate ester-containing heterocyclic compound with a 4-isopropyl and 6-methoxy substitution pattern. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5 enables its use in Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry and materials science . Its structural features, including steric bulk from the isopropyl group and electron-donating methoxy substituent, influence its reactivity and physical properties.
Properties
Molecular Formula |
C14H23BN2O3 |
|---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
4-methoxy-6-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H23BN2O3/c1-9(2)11-10(12(18-7)17-8-16-11)15-19-13(3,4)14(5,6)20-15/h8-9H,1-7H3 |
InChI Key |
QNFDYAHRVZSZMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the introduction of the boronate ester group onto a suitably substituted pyrimidine scaffold. The most common approach is the borylation of halogenated pyrimidine precursors via transition metal-catalyzed reactions, such as palladium-catalyzed Miyaura borylation, or via lithiation followed by electrophilic trapping with boron reagents.
Specific Synthetic Routes
Borylation via Palladium-Catalyzed Cross-Coupling
- Starting Material: 4-Isopropyl-6-methoxy-5-halopyrimidine (typically bromide or iodide).
- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).
- Solvent: Commonly 1,4-dioxane or DMF.
- Conditions: Heating at 80–100 °C under inert atmosphere for 12–24 hours.
- Outcome: Formation of the desired boronate ester at the 5-position with yields typically ranging from 70% to 90%.
This method is widely used due to its mild conditions and high functional group tolerance.
Direct Lithiation Followed by Electrophilic Borylation
- Starting Material: 4-Isopropyl-6-methoxypyrimidine.
- Reagents: Strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C).
- Electrophile: Pinacolborane or trimethyl borate.
- Procedure: The pyrimidine is lithiated selectively at the 5-position, then quenched with the boron electrophile to install the boronate ester.
- Purification: Chromatography or recrystallization.
- Yield: Moderate to good, depending on lithiation selectivity and quenching efficiency.
This route requires careful temperature control and inert atmosphere to avoid side reactions.
Detailed Experimental Data and Reaction Conditions
The following table summarizes key experimental details from representative literature and patent sources related to the preparation of structurally similar boronate esters on pyridine and pyrimidine rings, which can be adapted for the target compound.
| Step | Starting Material | Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Isopropyl-6-methoxy-5-bromopyrimidine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 90 °C, 18 h | 75–85 | Inert atmosphere (argon) necessary |
| 2 | 4-Isopropyl-6-methoxypyrimidine | n-BuLi (1.6 M), pinacolborane | THF | -78 °C to RT, 3 h | 60–70 | Strict anhydrous conditions required |
| 3 | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-aminopyridine (analogous) | Methanesulfonyl chloride, pyridine | Pyridine | 0–20 °C, 18 h | 58–95 | Purification by silica gel chromatography |
- The boronate ester group is sensitive to moisture and air; thus, reactions and purifications are conducted under inert atmosphere.
- Methanesulfonyl chloride in pyridine is used for sulfonamide formation on related structures, indicating possible functional group manipulations post-borylation.
- Hydrogenation with Raney nickel in methanol effectively reduces nitro groups to amines on related boronate esters, demonstrating functional group compatibility.
Purification and Characterization
- Purification: Silica gel chromatography using gradients of dichloromethane and methanol is standard for isolating the target boronate esters.
- Crystallization: Crystallization from diethyl ether and isopropyl ether can yield high-purity solids.
- Characterization: LCMS (Liquid Chromatography-Mass Spectrometry) confirms molecular ion peaks (e.g., MH+ at m/z 329 for related compounds), and retention times provide purity assessment.
- Yields: Reported yields range from 58% to 95%, depending on the method and scale.
Research Findings and Source Diversity
- The preparation methods are extensively documented in chemical catalogs and patents, including Ambeed's chemical product listings and patent WO2019175043A1, which describe related pyridine and pyrimidine boronate esters and their functionalization.
- Peer-reviewed medicinal chemistry literature provides synthetic schemes for related heterocyclic boronate esters with detailed experimental procedures, highlighting palladium-catalyzed borylation and subsequent transformations.
- The data emphasize the importance of reaction atmosphere, temperature control, and purification techniques to achieve high yields and purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | B2pin2, Pd catalyst, KOAc | 80–100 °C, 12–24 h, inert atmosphere | 75–90% | Mild, scalable, high selectivity | Requires halogenated precursor |
| Direct Lithiation + Borylation | n-BuLi, pinacolborane | -78 °C to RT, inert | 60–70% | Direct from non-halogenated | Sensitive to moisture, requires low temp |
| Functional Group Modification Post-Borylation | Methanesulfonyl chloride, pyridine | 0–20 °C, 18 h | 58–95% | Enables further derivatization | Multi-step, purification needed |
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The methoxy and isopropyl groups on the pyrimidine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants are used for oxidation reactions.
Scientific Research Applications
4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, especially those targeting specific biological pathways.
Material Science: Used in the synthesis of conjugated polymers and other materials with unique electronic properties.
Biological Research: Investigated for its potential use in the development of boron-containing drugs and as a tool for studying biological systems.
Mechanism of Action
The mechanism of action of 4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the coupled product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents significantly impact reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Solubility : Methoxy groups enhance polarity, as seen in 2,4-dimethoxy-5-(dioxaborolan-2-yl)pyrimidine (density: 1.13 g/cm³), whereas the isopropyl group in the target compound may reduce aqueous solubility but improve lipid membrane permeability .
- Thermal Stability : The pinacol boronate group contributes to thermal stability, with analogs like 2,4-dimethoxy-5-(dioxaborolan-2-yl)pyrimidine exhibiting a boiling point of 397.4°C .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group facilitates palladium-catalyzed cross-coupling, as demonstrated in analogs like 2-chloro-6-(piperazine-1-yl-methyl)-4-morpholinyl-thieno[3,2-d]pyrimidine coupled with quinoline boronate esters . Key differences include:
- Electron-Donating Groups : Methoxy at position 6 (target) vs. position 2 (CAS 1375301-91-9) may direct coupling to different positions on aromatic partners.
- Steric Hindrance : The isopropyl group at position 4 may reduce reaction rates compared to less bulky analogs but improve regioselectivity .
Biological Activity
4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C15H24BN3O5
- Molecular Weight : 337.18 g/mol
- CAS Number : 2726466-59-5
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxaborolane moiety enhances its ability to form complexes with biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.
Biological Activity Overview
Research has indicated that compounds similar to 4-Isopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibit a range of biological activities:
- Antiviral Activity : Some pyrimidine derivatives have shown promising antiviral effects against influenza viruses. For example, a related compound demonstrated significant inhibition of viral replication in vitro and in vivo models .
- Anticancer Potential : Studies have reported that pyrimidine-based compounds possess cytotoxic effects against various cancer cell lines. For instance, one study indicated an IC50 value ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells . This suggests that the compound could be a candidate for further development as an anticancer agent.
- Safety Profile : In toxicity studies involving healthy mice, compounds with similar structures have exhibited favorable safety profiles at high doses (up to 40 mg/kg), indicating their potential for therapeutic use without significant adverse effects .
Case Study 1: Antiviral Efficacy
A study highlighted the efficacy of a pyrimidine derivative in reducing viral loads in infected mice models. The compound led to a more than two-log reduction in viral load when administered orally, showcasing its potential as an antiviral agent .
Case Study 2: Anticancer Activity
In another investigation focused on cancer therapy, a related pyrimidine compound was tested against MCF-7 and MDA-MB-231 cell lines. The results showed superior growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with significant increases in apoptosis markers such as caspase levels .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
